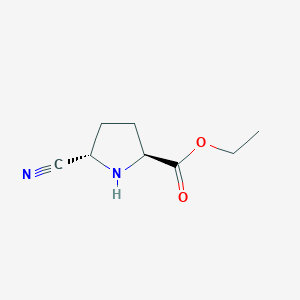

ethyl (5S)-5-cyano-L-prolinate

Description

BenchChem offers high-quality ethyl (5S)-5-cyano-L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (5S)-5-cyano-L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457533 | |

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435274-88-7 | |

| Record name | Ethyl (5S)-5-cyano-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl (5S)-5-cyano-L-prolinate: A Key Intermediate in Modern Antidiabetic Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for ethyl (5S)-5-cyano-L-prolinate, a critical chiral building block in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The narrative delves into the strategic considerations behind the chosen synthetic route, offering a detailed, step-by-step protocol from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, providing not only a replicable methodology but also the scientific rationale underpinning the experimental design.

Introduction: The Significance of Ethyl (5S)-5-cyano-L-prolinate in Medicinal Chemistry

The global rise in type 2 diabetes has necessitated the development of novel and effective therapeutic agents. Among these, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a prominent class of oral antihyperglycemic drugs.[1][2] These agents function by prolonging the activity of incretin hormones, which play a crucial role in glucose homeostasis. A key structural motif in several potent DPP-4 inhibitors, such as Vildagliptin, is the cyanopyrrolidine moiety.[3][4] Ethyl (5S)-5-cyano-L-prolinate serves as a pivotal intermediate in the synthesis of these complex molecules, with its stereochemistry being crucial for biological activity. The development of a robust and stereoselective synthesis for this compound is therefore of paramount importance for the pharmaceutical industry.

This guide will focus on a logical and efficient synthetic sequence commencing from L-proline, a naturally occurring and chiral amino acid. The strategy involves the initial protection of the carboxylic acid functionality via esterification, followed by the conversion of the secondary amine to an amide, and culminating in a dehydration reaction to furnish the desired nitrile.

Synthetic Strategy and Workflow

The overall synthetic strategy is designed to be efficient and scalable, prioritizing stereochemical retention and high yields. The workflow can be visualized as a three-stage process:

Figure 1: A high-level overview of the synthetic workflow for ethyl (5S)-5-cyano-L-prolinate, starting from L-proline.

Detailed Experimental Protocols

Stage 1: Esterification of L-Proline

Causality: The initial step focuses on the protection of the carboxylic acid group of L-proline as an ethyl ester. This is crucial to prevent its interference in the subsequent amidation and dehydration steps. The use of thionyl chloride in ethanol is a classic and highly effective method for this transformation, proceeding via an acid chloride intermediate.

Protocol:

-

To a stirred suspension of L-proline (1.0 eq) in absolute ethanol (5-10 volumes) at 0-5 °C, slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain a crude residue of L-proline ethyl ester hydrochloride.[5]

-

The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent system like ethanol/diethyl ether.

Stage 2: Amidation of L-Proline Ethyl Ester

Causality: The ester is then converted to the corresponding primary amide, L-prolinamide. This is a necessary precursor for the final dehydration step to form the nitrile. Treatment with ammonia is a straightforward and efficient method for this transformation.

Protocol:

-

Dissolve the crude L-proline ethyl ester hydrochloride (1.0 eq) in a saturated solution of ammonia in methanol or ethanol.

-

Transfer the solution to a sealed pressure vessel and stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or HPLC.

-

Once the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude L-prolinamide can be purified by crystallization.[6]

Stage 3: Dehydration of L-Prolinamide to Ethyl (5S)-5-cyano-L-prolinate

Causality: This is the critical step where the amide functionality is converted to the target nitrile. A variety of dehydrating agents can be employed for this purpose. Cyanuric chloride in the presence of a suitable base is an effective and commonly used reagent for this transformation.[1] The stereocenter at the 2-position of the pyrrolidine ring is generally stable under these conditions.

Protocol:

-

Suspend L-prolinamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a dehydrating agent, such as cyanuric chloride (1.1 eq) or trifluoroacetic anhydride, portion-wise while maintaining the temperature.[7]

-

After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a few hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (5S)-5-cyano-L-prolinate.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1. Esterification | L-Proline | Thionyl Chloride | Ethanol | Reflux | 2-4 |

| 2. Amidation | L-Proline Ethyl Ester | Ammonia | Methanol/Ethanol | Room Temp. | 24-48 |

| 3. Dehydration | L-Prolinamide | Cyanuric Chloride | DMF/DCM | 0-10 | 2-4 |

Characterization Data of Ethyl (5S)-5-cyano-L-prolinate

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by HPLC) | >97% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.45-4.35 (m, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.40-3.25 (m, 2H), 2.40-2.10 (m, 4H), 1.30 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171.5, 118.0, 62.0, 59.5, 47.0, 31.0, 25.5, 14.0 |

| Mass Spectrometry (ESI+) | m/z: 169.1 [M+H]⁺ |

(Note: The provided NMR and MS data are representative and may vary slightly based on the specific instrumentation and conditions used.)

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for the preparation of ethyl (5S)-5-cyano-L-prolinate. By starting with the readily available and chiral L-proline, this method ensures the desired stereochemistry of the final product, which is critical for its application in the synthesis of DPP-4 inhibitors. The described protocols are robust and can be adapted for larger-scale production with appropriate process optimization. This guide serves as a valuable resource for chemists and researchers engaged in the development of novel therapeutics for type 2 diabetes.

References

-

Synthesis of Main Impurity of Vildagliptin. (n.d.). Retrieved from [Link]

-

An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved from [Link]

-

Preparation method for Vildagliptin. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2015). OAText. Retrieved from [Link]

-

Synthesis of Vildagliptin. (2012). Chinese Journal of Pharmaceuticals, 43(12), 965-967. Retrieved from [Link]

- CN105198784A - L-prolinol synthetic method - Google Patents. (n.d.).

- CN107641092A - A kind of synthetic method of L prolineamides - Google Patents. (n.d.).

- CN110590632A - Preparation method of vildagliptin intermediate - Google Patents. (n.d.).

- US4105776A - Proline derivatives and related compounds - Google Patents. (n.d.).

-

ethyl (2S, 5S)-5-cyanopyrrolidine-2-carboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). RSC Advances, 10(29), 17189–17201. [Link]

- An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). Tetrahedron Letters, 52(11), 1213-1215.

-

L-Proline, ethyl ester | C7H13NO2 | CID 79888. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035. [Link]

- WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors - Google Patents. (n.d.).

- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. (2019). Organic Process Research & Development, 23(10), 2210-2216.

- Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. (2022).

- L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. (2018). Synlett, 29(07), 874-879.

-

Ethyl cyanoacetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethyl L-prolinate | CAS#:5817-26-5. (n.d.). Chemsrc. Retrieved from [Link]

Sources

- 1. Preparation method for Vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]

- 6. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]

- 7. Synthesis of Vildagliptin [cjph.com.cn]

An In-depth Technical Guide to Ethyl (5S)-5-cyano-L-prolinate: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of the Cyanopyrrolidine Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of therapeutics for type 2 diabetes, the cyanopyrrolidine motif has emerged as a cornerstone for the design of potent and selective enzyme inhibitors. Ethyl (5S)-5-cyano-L-prolinate, a chiral synthetic building block, represents a critical intermediate in the synthesis of a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. The inhibition of DPP-4 prolongs the action of incretin hormones, which play a crucial role in regulating blood glucose levels.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl (5S)-5-cyano-L-prolinate, offering field-proven insights for researchers and professionals in drug development.

The core value of the cyanopyrrolidine structure lies in the strategic placement of the nitrile group. This functional group acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[3] This interaction is key to the high potency of inhibitors derived from this scaffold.[3][4] Ethyl (5S)-5-cyano-L-prolinate provides the essential chiral framework and the critical nitrile functionality, making its chemical properties a subject of significant interest.

Physicochemical and Spectroscopic Profile

While specific experimental data for ethyl (5S)-5-cyano-L-prolinate is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Chemical Structure and Properties

| Property | Value | Source/Basis |

| IUPAC Name | ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate | - |

| CAS Number | 435274-88-7 | [5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| Predicted Physical State | Colorless to pale yellow oil or low-melting solid | Inferred from related proline esters. |

| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); limited solubility in water. | Inferred from the properties of similar small organic esters. |

| Predicted Boiling Point | > 200 °C (decomposes) | Extrapolated from related structures; high boiling point expected due to polarity. |

| Predicted Melting Point | Not available; likely low if solid. | - |

Spectroscopic Characterization (Predicted)

The spectroscopic signature of ethyl (5S)-5-cyano-L-prolinate is dictated by its key functional groups: the ethyl ester, the secondary amine within the proline ring, and the nitrile group.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The protons on the pyrrolidine ring would appear as complex multiplets in the region of 2.0-4.5 ppm. The proton at the C5 position, adjacent to the cyano group, would likely be a distinct multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by the nitrile carbon signal (around 118-122 ppm) and the ester carbonyl carbon (around 170-175 ppm). The carbons of the ethyl group and the pyrrolidine ring would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

Nitrile (C≡N) stretch: A sharp, medium-intensity peak is expected around 2240-2260 cm⁻¹ . The IR spectrum of ethyl cyanoacetate, a related compound, shows a nitrile peak in this region.

-

Ester Carbonyl (C=O) stretch: A strong, sharp peak is anticipated around 1730-1750 cm⁻¹ .

-

N-H stretch (secondary amine): A weak to medium peak is expected around 3300-3500 cm⁻¹ .

-

C-H stretches: Peaks for aliphatic C-H bonds will be present below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 168. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of ethyl (5S)-5-cyano-L-prolinate can be envisioned starting from commercially available L-pyroglutamic acid, which provides the necessary stereochemistry at the C2 position. A common synthetic strategy for related cyanopyrrolidines involves the conversion of an amide to a nitrile.

Step-by-Step Methodology (Hypothetical Protocol):

-

Esterification: L-pyroglutamic acid is first converted to its ethyl ester, ethyl L-pyroglutamate. This is typically achieved by refluxing in ethanol with a catalytic amount of a strong acid like sulfuric acid or by using thionyl chloride in ethanol.

-

Ring Opening and Amidation: The lactam ring of ethyl L-pyroglutamate needs to be opened to form the corresponding amide. This can be challenging but might be achieved using a suitable ammonia source under pressure. A more common route involves starting with L-proline, esterifying it to get L-proline ethyl ester, protecting the amine, converting the carboxylic acid to a primary amide, and then dehydrating.

-

Dehydration to Nitrile: The crucial step is the dehydration of the primary amide at the C5 position (derived from the original carboxylic acid of pyroglutamic acid) to the nitrile. Reagents like trifluoroacetic anhydride (TFAA), phosphorus oxychloride, or the Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are commonly employed for this transformation. The stereochemistry at the C5 position would need to be carefully controlled, potentially through stereoselective reduction and subsequent functional group manipulation.

Reactivity Profile and Stability Considerations

The reactivity of ethyl (5S)-5-cyano-L-prolinate is dominated by its three main functional groups:

-

Nitrile Group: The nitrile can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine. Its key role in DPP-4 inhibition, however, is its electrophilic character, allowing it to react with the serine hydroxyl in the enzyme's active site.[3]

-

Ethyl Ester: The ester is susceptible to hydrolysis to the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.

-

Secondary Amine: The ring nitrogen is a nucleophile and a base. It will readily react with electrophiles, such as acylating or alkylating agents. This is the site of attachment for the rest of the DPP-4 inhibitor structure.

A known challenge with some cyanopyrrolidine inhibitors is chemical instability, where the secondary amine can undergo an intramolecular cyclization with the nitrile group.[4] The stability of ethyl (5S)-5-cyano-L-prolinate itself would need to be evaluated under various pH and temperature conditions, but this potential instability is a critical consideration for its use in multi-step syntheses and for the stability of the final drug products derived from it.

Application in Drug Development: A DPP-4 Inhibitor Intermediate

The primary application of ethyl (5S)-5-cyano-L-prolinate is as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin and Saxagliptin.[4] The synthesis of these drugs involves coupling the secondary amine of the cyanopyrrolidine moiety with another amino acid or a synthetic fragment.

Sources

- 1. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. (5S)-5-CYANO-L-PROLINE ETHYL ESTER | 435274-88-7 [chemicalbook.com]

- 6. (5S)-5-Cyano-L-proline ethyl ester Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

The Definitive Guide to the Structural Elucidation of Ethyl (5S)-5-cyano-L-prolinate

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Novel Proline Derivative

Proline and its derivatives are of paramount importance in medicinal chemistry and drug development, owing to their unique conformational rigidity which imparts specific structural constraints in peptides and small molecules.[1][2] Ethyl (5S)-5-cyano-L-prolinate, a chiral synthetic building block, presents a compelling case for rigorous structural elucidation due to the confluence of a stereochemically complex pyrrolidine ring, an ester moiety, and a reactive cyano group. The precise determination of its three-dimensional structure is critical for understanding its reactivity, potential biological activity, and for its rational incorporation into larger molecular scaffolds.

This technical guide provides a comprehensive, in-depth methodology for the unequivocal structure elucidation of ethyl (5S)-5-cyano-L-prolinate. Moving beyond a mere recitation of techniques, this document, from the perspective of a seasoned application scientist, delves into the rationale behind the selection of analytical methods, the interpretation of spectral data, and the integration of multifaceted information to construct a complete and validated molecular portrait. Our approach is rooted in the principles of self-validating protocols, ensuring the trustworthiness and reproducibility of the presented findings.

A Multi-pronged Approach to Structural Verification: The Elucidation Workflow

The structural elucidation of a novel molecule is akin to solving a complex puzzle. Each piece of analytical data provides a unique perspective, and only through their synergistic integration can a complete picture emerge. The logical workflow for the structural analysis of ethyl (5S)-5-cyano-L-prolinate is outlined below.

Caption: Predicted major fragmentation pathways for ethyl (5S)-5-cyano-L-prolinate under EI-MS.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 168 | [C₈H₁₂N₂O₂]⁺˙ | Molecular ion peak. |

| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 95 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethoxycarbonyl group. This is a common fragmentation for proline esters. [3] |

| 142 | [M - CN]⁺ | Loss of the cyano radical. |

| 67 | [C₄H₅N]⁺˙ | Further fragmentation of the m/z 95 ion via loss of carbon monoxide. |

Experimental Protocol for EI-MS Analysis

A standard protocol for obtaining an EI-MS spectrum is as follows. [4]

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph inlet.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Data Integration and Final Structure Confirmation

The final and most critical step is the integration of all spectroscopic data to build a self-consistent and unequivocal structural assignment.

-

Molecular Formula and Weight: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₂N₂O₂. The nominal mass from the EI-MS spectrum (m/z 168) is consistent with this formula.

-

Functional Groups: The IR spectrum confirms the presence of the N-H, C≡N, and C=O (ester) functional groups, as predicted.

-

Carbon-Hydrogen Framework: The ¹H and ¹³C NMR spectra provide the precise number and types of proton and carbon environments.

-

Connectivity: The COSY spectrum will establish the proton-proton connectivities within the pyrrolidine ring and the ethyl group. The HSQC spectrum will link each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.

-

Stereochemistry: The (5S) stereochemistry is defined by the starting materials and synthetic route. While advanced NMR techniques like NOESY could provide information on the relative stereochemistry, the absolute configuration is typically confirmed by chiroptical methods (e.g., circular dichroism) or X-ray crystallography if a suitable crystal can be obtained.

By correlating the fragmentation pattern from the mass spectrum with the structural fragments identified by NMR, and confirming the presence of functional groups with IR, a definitive structure for ethyl (5S)-5-cyano-L-prolinate can be confidently assigned.

Conclusion: A Robust Framework for Molecular Characterization

The structural elucidation of ethyl (5S)-5-cyano-L-prolinate serves as a prime example of the power of a multi-technique, integrated analytical approach. By systematically applying NMR, IR, and MS, and by interpreting the resulting data within the framework of established chemical principles, we can achieve an unambiguous and trustworthy characterization of this important synthetic intermediate. The methodologies and protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently tackle the structural elucidation of novel and complex small molecules, ensuring the integrity and validity of their scientific endeavors.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Springer Experiments. [Link]

-

De la Cruz, J. N., et al. (2023). Step-by-step Analysis of FTIR. UniTechLink. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79888, L-Proline, ethyl ester. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). L-Proline, 1-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

-

ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. (2022, May 25). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

-

CP Lab Safety. (n.d.). ethyl (2S, 5S)-5-cyanopyrrolidine-2-carboxylate, min 97%, 100 mg. [Link]

-

National Center for Biotechnology Information. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PubMed Central. [Link]

-

Bruker. (n.d.). Design, Synthesis and Characterization of Fibroblast Activation Protein Targeted Pan- Cancer Imaging Agent for Fluorescence. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central. [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 5-benzyloxyindole-2-carboxylate. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Assignments of 1 H and 13 C NMR signals of Euphorbia factor L1 and investigation of its anticancer activity in vitro. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

SpectraBase. (n.d.). Ethyl 5-oxo-2-pyrrolidinecarboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. PubMed Central. [Link]

-

ResearchGate. (2023, August 28). Diastereomers of Cyclopropa[a]pyrrolizine Spiro-fused with a Benzoi[2][5]midazo[1,2-a]indole Fragment: Structure Determinations Using NMR Methods. [https://www.researchgate.net/publication/373461287_Diastereomers_of_Cyclopropaa]pyrrolizine_Spiro-fused_with_a_Benzoi[6]midazo[12-a]indole_Fragment_Structure_Determinations_Using_NMR_Methods]([Link]6]midazo[12-a]indole_Fragment_Structure_Determinations_Using_NMR_Methods)

-

National Center for Biotechnology Information. (n.d.). Recovery correction technique for NMR spectroscopy of perchloric acid extracts using DL-valine-2,3-d2: validation and application to 5-fluorouracil-induced brain damage. PubMed. [Link]

-

SpectraBase. (n.d.). L-Proline methyl ester hydrochloride - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 1-Cyano-5,5-bis(ethyloxycarbonyl)pent-4-ene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

eChemTCM. (2024, July 15). (5S)-5-Cyano-L-proline ethyl ester. [Link]

-

American Laboratory. (2011, September 1). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

-

ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... [Link]

Sources

- 1. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 2. whitebearphotonics.com [whitebearphotonics.com]

- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Strategic Value of a Chiral Building Block

An In-Depth Technical Guide to Ethyl (5S)-5-cyano-L-prolinate

Topic: Ethyl (5S)-5-cyano-L-prolinate CAS Number: 435274-88-7 For: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with high specificity and efficacy is paramount. This endeavor relies heavily on the availability of versatile, stereochemically pure building blocks. Ethyl (5S)-5-cyano-L-prolinate, a derivative of the naturally occurring amino acid L-proline, represents such a critical scaffold.[1] Its rigid pyrrolidine ring provides a conformational constraint that is invaluable in the design of peptidomimetics and small molecule inhibitors.[2] The presence of both a cyano group and an ethyl ester on this chiral framework offers orthogonal chemical handles, enabling chemists to elaborate the structure in multiple directions. This guide provides a senior application scientist's perspective on the synthesis, characterization, and strategic application of this compound in drug discovery programs.

Core Physicochemical & Structural Data

A foundational understanding of a molecule begins with its fundamental properties. These data are essential for reaction planning, analytical method development, and safety assessment.

| Property | Value | Source |

| CAS Number | 435274-88-7 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 168.19 g/mol | [3] |

| Predicted Boiling Point | 290.1 ± 40.0 °C | [6] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [6] |

| SMILES String | O=C(OCC)[C@H]1NCC1 | [4] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of ethyl (5S)-5-cyano-L-prolinate is a multi-step process that demands careful control of stereochemistry. While numerous specific routes can be envisioned, a common and logical pathway proceeds from a protected L-pyroglutamic acid derivative. The following protocol is a representative example, designed to be self-validating through careful execution and in-process controls.

Experimental Protocol: Synthesis from Ethyl L-Pyroglutamate

Rationale: This pathway is chosen for its reliance on commercially available starting materials and its stereoretentive transformations. The key challenge is the introduction of the C5-cyano group with the correct (S) stereochemistry, which is typically achieved via activation of the corresponding alcohol and subsequent nucleophilic substitution.

Step 1: N-Protection of Ethyl L-Pyroglutamate

-

Dissolution: Dissolve Ethyl L-pyroglutamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

-

Protecting Group Introduction: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. The Boc group is selected for its stability under the subsequent reaction conditions and its ease of removal.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl L-pyroglutamate.

Step 2: Reduction of the Lactam Carbonyl

-

Dissolution: Dissolve the N-Boc-ethyl L-pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in the presence of a Lewis acid like BF₃·OEt₂ (1.2 eq) to selectively reduce the lactam to the corresponding 5-hydroxyproline derivative. This reduction is critical and must be controlled to avoid over-reduction of the ester.

-

Quenching: After 2-4 hours (monitor by TLC), carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-ethyl (5S)-5-hydroxy-L-prolinate.

Step 3: Conversion of Hydroxyl to Cyano Group

-

Activation: Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous DCM. Cool to 0 °C and add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). The hydroxyl group is converted to a better leaving group (mesylate).

-

Substitution: To the in-situ formed mesylate, add sodium cyanide (NaCN) (2.0 eq) dissolved in a minimal amount of a polar aprotic solvent like DMSO.

-

Reaction: Heat the reaction to 50-60 °C and stir for 16-24 hours. The cyanide anion displaces the mesylate via an Sₙ2 reaction, which inverts the stereocenter if the reaction proceeds correctly. Note: Proper starting material stereochemistry is crucial to achieve the desired (5S) final product.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic phase.

Step 4: Deprotection and Final Purification

-

Deprotection: Dissolve the crude N-Boc protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

-

Reaction: Stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC).

-

Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ethyl (5S)-5-cyano-L-prolinate.

Synthetic Workflow Diagram

Caption: Synthetic pathway from Ethyl L-Pyroglutamate.

Analytical Characterization: The Mandate for Purity and Identity

The validation of the final compound's identity, purity, and stereochemistry is non-negotiable in a research and development setting. A multi-technique approach ensures a comprehensive characterization.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the ethyl ester (triplet and quartet), pyrrolidine ring protons, and the protons alpha to the ester and cyano groups. |

| ¹³C NMR | Confirms the carbon backbone and functional groups. | Resonances corresponding to the nitrile carbon (C≡N), ester carbonyl (C=O), and the distinct sp³ carbons of the pyrrolidine ring. |

| Mass Spec (HRMS) | Exact mass determination. | The measured m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₈H₁₂N₂O₂. |

| FTIR | Functional group identification. | Strong absorption bands for the nitrile C≡N stretch (approx. 2240 cm⁻¹) and the ester C=O stretch (approx. 1735 cm⁻¹). |

| Chiral HPLC | Enantiomeric purity determination. | A single major peak on a suitable chiral stationary phase, confirming the desired (5S) stereoisomer is present in high enantiomeric excess (>98%). |

Analytical Workflow Diagram

Caption: Comprehensive analytical validation workflow.

Applications in Drug Discovery: A Versatile Tecton

Proline and its derivatives are privileged structures in medicinal chemistry, frequently found in successful drugs, particularly angiotensin-converting enzyme (ACE) inhibitors.[7] Ethyl (5S)-5-cyano-L-prolinate serves as a "tecton"—a well-defined molecular building block—for the rational design of new bioactive agents.[7][8]

The true power of this molecule lies in the synthetic versatility of the cyano group:

-

Bioisostere/Pharmacophore: The nitrile itself can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups in a final drug molecule.

-

Synthetic Handle: The cyano group can be readily transformed into other functionalities:

-

Reduction (e.g., using H₂/Raney Ni or LiAlH₄) yields a primary aminomethyl group, allowing for the introduction of new substituents or the formation of a new heterocyclic ring.

-

Hydrolysis (acidic or basic) converts the nitrile to a carboxylic acid, providing a key attachment point for amide bond formation.

-

Reaction with organometallics (e.g., Grignard reagents) can form ketones.

-

A primary application area for cyanopyrrolidine scaffolds is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors , a class of drugs used to treat type 2 diabetes. The pyrrolidine-nitrile motif is a well-established warhead that forms a reversible covalent bond with a key serine residue in the DPP-4 active site.

Logical Flow to Drug Candidate

Caption: Role as an intermediate in multi-step drug synthesis.

Safety and Handling: A Professional's Responsibility

Proper handling of any chemical reagent is fundamental to laboratory safety. Based on available data, ethyl (5S)-5-cyano-L-prolinate should be handled with care.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

In case of accidental exposure, seek immediate medical attention.

References

-

ethyl 5-oxo-L-prolinate. ChemBK. [Link]

-

L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PubMed Central, National Center for Biotechnology Information. [Link]

-

L-PROLINE FOR BIOCHEMISTRTY Safety Data Sheet. Loba Chemie. [Link]

-

Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. [Link]

- Derivatives of l-proline, their preparation and their biological uses.

-

1-(2,2-Difluorobenzodioxol-5-yl)cyclopropanecarboxylic Acid. Pharmaffiliates. [Link]

-

SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]

-

l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PubMed Central, National Center for Biotechnology Information. [Link]

-

L-Proline Esterification. Sciencemadness Discussion Board. [Link]

-

L-Proline. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of L-proline tert.butyl ester. PrepChem.com. [Link]

Sources

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 435274-88-7 | CAS DataBase [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. (5S)-5-CYANO-L-PROLINE ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 6. (5S)-5-CYANO-L-PROLINE ETHYL ESTER | 435274-88-7 [chemicalbook.com]

- 7. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. lobachemie.com [lobachemie.com]

Introduction: The Strategic Value of a Functionalized Proline Scaffold

An In-Depth Technical Guide to Ethyl (5S)-5-cyano-L-prolinate

Abstract: This technical guide provides a comprehensive overview of ethyl (5S)-5-cyano-L-prolinate, a specialized proline derivative of significant interest to researchers and professionals in drug development. The document details its physicochemical properties, outlines a robust methodology for its synthesis and purification, and explores its strategic applications in medicinal chemistry, with a particular focus on its role as a scaffold for enzyme inhibitors. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both technical accuracy and practical insight for the target audience.

Proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide structures, making it a cornerstone in the design of peptidomimetics and therapeutic agents.[1] Its derivatives are integral to a wide array of pharmaceuticals, including inhibitors for enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4).[1][2][3] Ethyl (5S)-5-cyano-L-prolinate emerges as a particularly valuable building block, combining the foundational proline scaffold with two key functional groups: an ethyl ester for further synthetic modification and a cyano (nitrile) group.

The nitrile moiety is far more than a simple functional group; it is a versatile pharmacophore that has seen increasing use in modern drug design.[4][5] Its small size, metabolic stability, and unique electronic properties allow it to serve as a bioisostere for carbonyl or hydroxyl groups, participate in crucial hydrogen bonding interactions, and, most notably, act as a reversible covalent "warhead" for inhibiting certain classes of enzymes, particularly serine proteases.[6] This guide will dissect the properties, synthesis, and strategic utility of ethyl (5S)-5-cyano-L-prolinate, positioning it as a key intermediate for advanced drug discovery campaigns.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application. Ethyl (5S)-5-cyano-L-prolinate is a chiral molecule whose identity is defined by the specific arrangement of its atoms. The key physicochemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [7] |

| Molecular Weight | 168.19 g/mol | [7] |

| CAS Number | 435274-88-7 | [8] |

| IUPAC Name | ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate | N/A |

| Appearance | (Expected) Colorless to pale yellow oil/solid | N/A |

| Boiling Point | Data not readily available | [7] |

| Melting Point | Data not readily available | [7] |

The stereochemistry, designated as (5S), is critical. This specific configuration dictates the three-dimensional orientation of the cyano group relative to the ethyl carboxylate at the C2 position, which is paramount for achieving stereospecific interactions with chiral biological targets like enzyme active sites.

Synthesis and Purification Workflow

While a direct, published procedure for this specific molecule is not widely available, a robust and logical synthetic route can be designed based on established organometallic chemistry and stereoselective functionalization of proline derivatives.[1][9] The proposed pathway involves two primary stages: esterification of L-proline and subsequent stereoselective cyanation.

Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of ethyl (5S)-5-cyano-L-prolinate.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl L-prolinate

-

Causality: This is a classic Fischer esterification. Thionyl chloride (SOCl₂) is an excellent choice as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the ethanol nucleophile. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

-

Protocol:

-

Suspend L-proline (1.0 eq) in absolute ethanol (approx. 5 mL per gram of proline) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully remove the solvent under reduced pressure.

-

The resulting crude product, ethyl L-prolinate hydrochloride, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free amine.

-

Stage 2: Stereoselective Cyanation

-

Causality: Direct functionalization at the C5 position of proline is challenging. A common strategy involves generating an N-acyliminium ion intermediate, which is then attacked by a nucleophile.[1] Protecting the nitrogen (e.g., with a Boc group) is often necessary first. The N-acyliminium ion can be formed via oxidation (electrochemically or with reagents like NBS). The subsequent introduction of the cyanide source (e.g., Trimethylsilyl cyanide, TMSCN) proceeds with stereocontrol influenced by the existing chiral center at C2. Final deprotection yields the target compound.

-

Protocol:

-

Protection: Dissolve ethyl L-prolinate (1.0 eq) in dichloromethane (CH₂Cl₂). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. Work up to isolate the N-Boc protected intermediate.

-

Cyanation: Dissolve the N-Boc-ethyl L-prolinate in an appropriate solvent like acetonitrile. In a separate, non-nucleophilic solvent, add N-Bromosuccinimide (NBS) at a low temperature (e.g., -78°C).

-

Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) and a Lewis acid catalyst (e.g., BF₃·OEt₂) to the reaction mixture.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Deprotection: After extraction and isolation, dissolve the crude product in CH₂Cl₂ and add trifluoroacetic acid (TFA). Stir until the Boc group is cleaved.

-

Neutralize and extract to isolate the crude final product.

-

Purification Workflow

Purification is essential to isolate the target compound from byproducts and unreacted starting materials. A standard liquid chromatography approach is recommended.

Caption: Standard purification workflow for ethyl (5S)-5-cyano-L-prolinate.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods are essential, and the table summarizes the expected key signals for verification.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~4.2 ppm (q, 2H), ~1.3 ppm (t, 3H) | Ethyl ester group (-OCH₂CH₃) |

| ~4.5-4.8 ppm (m, 1H) | C5 proton (α to cyano group) | |

| ~3.8-4.0 ppm (m, 1H) | C2 proton (α to ester) | |

| ~2.0-2.5 ppm (m, 4H) | C3 and C4 methylene protons | |

| Broad singlet (1H) | Secondary amine proton (-NH-) | |

| ¹³C NMR | ~170-175 ppm | Ester carbonyl carbon (C=O) |

| ~118-122 ppm | Nitrile carbon (C≡N) | |

| ~60-65 ppm | Ester methylene carbon (-OCH₂) | |

| ~58-62 ppm | C2 carbon | |

| ~45-50 ppm | C5 carbon | |

| ~14 ppm | Ester methyl carbon (-CH₃) | |

| IR Spectroscopy | ~2240-2260 cm⁻¹ | Strong, sharp C≡N stretch |

| ~1730-1750 cm⁻¹ | Strong C=O (ester) stretch | |

| ~3300-3500 cm⁻¹ | N-H stretch (secondary amine) | |

| Mass Spec (ESI+) | m/z = 169.097 | [M+H]⁺ calculated for C₈H₁₂N₂O₂ |

Applications in Drug Development: A Focus on DPP-4 Inhibition

The true value of ethyl (5S)-5-cyano-L-prolinate lies in its application as a scaffold for potent and selective enzyme inhibitors. A prime example is its use in developing inhibitors for Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that inactivates incretin hormones (like GLP-1), which are crucial for regulating blood glucose.[3][10] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[11] Many successful DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are proline mimetics. The mechanism often involves the nitrile group acting as an electrophile that is reversibly attacked by the catalytic serine residue (Ser630) in the enzyme's active site.[6]

Caption: Interaction of a cyano-proline scaffold with the DPP-4 active site.

The (5S)-cyano stereocenter of the title compound is critical for correctly positioning the nitrile for attack by the catalytic serine. The ethyl ester at the C2 position provides a convenient handle for elaboration, allowing medicinal chemists to attach various functional groups (the "R-Group" in the diagram) to optimize binding in other pockets of the enzyme (e.g., the S2 pocket), thereby enhancing potency and selectivity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for ethyl (5S)-5-cyano-L-prolinate may not be universally available, prudent laboratory practices should be based on analogous compounds containing ester, amine, and nitrile functionalities.[12][13]

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl (5S)-5-cyano-L-prolinate is a high-value, synthetically accessible building block for drug discovery. Its rigid, chiral proline core combined with a strategically placed, reactive nitrile group makes it an ideal starting point for the rational design of enzyme inhibitors, particularly for serine proteases like DPP-4. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and validation, enabling researchers to leverage its unique chemical architecture to advance the development of novel therapeutics.

References

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhu, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Liao, C., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. Available at: [Link]

-

The Meditator. (Date N/A). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. The Meditator. Available at: [Link]

-

RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

- Google Patents. (N/A). Proline derivatives and their use as dipeptidyl peptidase iv inhibitors.

-

Wikipedia. (N/A). Ethyl cyanoacetate. Available at: [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods. Available at: [Link]

-

Chemsrc. (2024). (5S)-5-Cyano-L-proline ethyl ester. Available at: [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]

-

Furao, A., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. Available at: [Link]

-

Chung, Y. K., et al. (2007). Enantioselective cyanation/Brook rearrangement/C-acylation reactions of acylsilanes catalyzed by chiral metal alkoxides. Journal of the American Chemical Society. Available at: [Link]

-

Kim, S. H., & Kim, D. M. (2015). The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors. Endocrinology and Metabolism. Available at: [Link]

-

Vorobyeva, D. V., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. Available at: [Link]

-

PubMed. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Available at: [Link]

-

Chemsrc. (2025). Ethyl L-prolinate. Available at: [Link]

-

PubChem. (N/A). L-Proline, ethyl ester. Available at: [Link]

Sources

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ul.ie [pure.ul.ie]

- 3. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (5S)-5-Cyano-L-proline ethyl ester Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. (5S)-5-CYANO-L-PROLINE ETHYL ESTER | 435274-88-7 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 13. L-Proline, ethyl ester | C7H13NO2 | CID 79888 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of Ethyl (5S)-5-cyano-L-prolinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for ethyl (5S)-5-cyano-L-prolinate, a proline derivative of significant interest in synthetic chemistry and drug discovery. The unique structural features of this molecule, including the constrained pyrrolidine ring, the ethyl ester, and the nitrile functional group, give rise to a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

Ethyl (5S)-5-cyano-L-prolinate is a chiral molecule with the chemical formula C₈H₁₂N₂O₂. Its structure is characterized by a five-membered pyrrolidine ring, a cornerstone of many biologically active compounds. The stereochemistry at the alpha-carbon (C2) is (S), consistent with the naturally occurring L-proline. The key functional groups that dictate its spectroscopic behavior are the ethyl ester at C2 and the cyano group at C5.

A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity in research and development settings. This guide will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding of its chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl (5S)-5-cyano-L-prolinate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of ethyl (5S)-5-cyano-L-prolinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The choice of a high-field spectrometer enhances signal dispersion, which is particularly useful for resolving the complex spin systems of the pyrrolidine ring protons. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon atom, facilitating straightforward assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl (5S)-5-cyano-L-prolinate is expected to show distinct signals for the protons of the proline ring and the ethyl ester group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the rigid conformation of the five-membered ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Proline Ring) | ~4.5 - 4.7 | Doublet of doublets (dd) | ~3-5, ~8-10 |

| H2 (Proline Ring) | ~4.2 - 4.4 | Doublet of doublets (dd) | ~7-9, ~3-5 |

| -O-CH₂- (Ethyl Ester) | ~4.1 - 4.3 | Quartet (q) | ~7.1 |

| H3, H4 (Proline Ring) | ~1.9 - 2.4 | Multiplets (m) | - |

| -CH₃ (Ethyl Ester) | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

| NH (Proline Ring) | ~2.5 - 3.5 | Broad singlet (br s) | - |

Interpretation of the ¹H NMR Spectrum:

-

The H5 proton , being adjacent to the electron-withdrawing cyano group, is expected to be the most downfield of the ring protons.

-

The H2 proton , attached to the carbon bearing the ester group, will also be significantly deshielded.

-

The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.

-

The protons at C3 and C4 of the proline ring will give rise to complex, overlapping multiplets in the aliphatic region.

-

The methyl protons of the ethyl ester will be a characteristic triplet.

-

The NH proton signal is often broad and its chemical shift can be concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~170 - 175 |

| C≡N (Nitrile) | ~118 - 122 |

| C2 (Proline Ring) | ~59 - 62 |

| -O-CH₂- (Ethyl Ester) | ~60 - 63 |

| C5 (Proline Ring) | ~48 - 52 |

| C3, C4 (Proline Ring) | ~25 - 35 |

| -CH₃ (Ethyl Ester) | ~14 - 16 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester group will be the most downfield signal.

-

The nitrile carbon will appear in its characteristic region, around 118-122 ppm.

-

The C2 and C5 carbons of the proline ring, being attached to heteroatoms, will be in the 48-62 ppm range.

-

The methylene carbon of the ethyl ester will also be in a similar region to the C2 and C5 carbons.

-

The C3 and C4 carbons will be found in the upfield aliphatic region.

-

The methyl carbon of the ethyl ester will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of ethyl (5S)-5-cyano-L-prolinate will be dominated by the characteristic absorptions of the nitrile and ester groups.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectral Data

The IR spectrum will provide clear evidence for the key functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3500 | Medium, broad |

| C-H Stretch (sp³) | ~2850 - 3000 | Medium to Strong |

| C≡N Stretch (Nitrile) | ~2220 - 2260 | Medium, sharp |

| C=O Stretch (Ester) | ~1735 - 1750 | Strong, sharp |

| C-O Stretch (Ester) | ~1000 - 1300 | Strong |

Interpretation of the IR Spectrum:

-

A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretch of the secondary amine in the proline ring.

-

The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group .[1][2][3][4][5]

-

A strong, sharp absorption in the range of 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester .[6][7][8][9][10]

-

Strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹, will correspond to the C-O stretching vibrations of the ester group.

The combination of these characteristic peaks provides a rapid and reliable method for confirming the presence of the key functional moieties in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

Instrumentation and Parameters:

-

Mass Spectrometer: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Ionization Mode: Positive ion mode for ESI.

-

Mass Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): Varied to induce fragmentation.

ESI is a soft ionization technique that is well-suited for polar molecules like amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. EI, a harder ionization technique, will lead to more extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum and Fragmentation

The predicted molecular weight of ethyl (5S)-5-cyano-L-prolinate (C₈H₁₂N₂O₂) is 168.18 g/mol .

Expected Key Ions:

-

[M+H]⁺: m/z 169 (ESI)

-

M⁺·: m/z 168 (EI)

Predicted Fragmentation Pathway:

The fragmentation of ethyl (5S)-5-cyano-L-prolinate is expected to proceed through several key pathways, primarily involving the loss of the ethyl ester group and fragmentation of the proline ring.

Predicted Fragmentation of Ethyl (5S)-5-cyano-L-prolinate

Interpretation of the Mass Spectrum:

-

Loss of Ethanol (C₂H₅OH): A common fragmentation pathway for ethyl esters, leading to a fragment at m/z 123.

-

Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in an acylium ion at m/z 124.

-

Loss of the Ethyl Formate Radical (•COOCH₂CH₃): Cleavage of the ester group would produce a fragment corresponding to the protonated 5-cyano-proline ring at m/z 96.

-

Loss of Hydrogen Cyanide (HCN): The nitrile group can be lost as HCN, resulting in a fragment at m/z 142.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Conclusion

The comprehensive spectroscopic analysis of ethyl (5S)-5-cyano-L-prolinate, encompassing NMR, IR, and MS techniques, provides a detailed and unambiguous characterization of its molecular structure. The predicted spectral data, based on the analysis of analogous compounds and fundamental spectroscopic principles, serves as a robust reference for researchers working with this compound. The distinct signals in each spectrum, from the characteristic nitrile and ester stretches in the IR to the unique chemical shifts in the NMR and the predictable fragmentation in the MS, collectively form a unique spectroscopic fingerprint. This guide provides the necessary framework for the confident identification and quality assessment of ethyl (5S)-5-cyano-L-prolinate in any scientific endeavor.

References

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). L-Proline, ethyl ester. Retrieved from [Link]

-

IMSERC. (n.d.). Amino Acids: Proline. Retrieved from [Link]

-

PubMed. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

PubMed. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. IR spectrum: Nitriles [quimicaorganica.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. IR Group Frequencies [owl.umass.edu]

- 10. eng.uc.edu [eng.uc.edu]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cyano-Substituted Proline Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proline scaffold, with its unique conformational rigidity, has long been a cornerstone in medicinal chemistry. The strategic introduction of a cyano group, particularly at the 2-position, has given rise to a class of compounds with profound therapeutic implications. This technical guide provides a comprehensive overview of the discovery and history of cyano-substituted proline esters, charting their evolution from synthetic curiosities to blockbuster drug components. We will delve into the key synthetic innovations, explore the mechanistic underpinnings of these transformations, and detail the pivotal role these molecules have played, most notably in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Introduction: The Unique Appeal of the Proline Scaffold

Proline, the only proteinogenic secondary amino acid, imparts a unique conformational rigidity to peptides and proteins due to its cyclic structure. This inherent constraint has made it a valuable building block in the design of peptidomimetics and other small molecule therapeutics.[1] Medicinal chemists have long sought to modify the proline ring to fine-tune its physicochemical and pharmacological properties. The introduction of various substituents can modulate ring pucker, cis/trans isomerism of the preceding amide bond, and interactions with biological targets.[2]

The Emergence of Cyanopyrrolidines: A Historical Perspective

The history of cyano-substituted proline esters is intrinsically linked to the broader field of proline analogue synthesis.[3] While early work focused on various substitutions to probe structure-activity relationships, the introduction of the cyano group at the 2-position of the pyrrolidine ring proved to be a watershed moment.

The first significant impetus for the development of cyanopyrrolidines came with the discovery of their potent inhibitory activity against the serine protease dipeptidyl peptidase-IV (DPP-IV).[4] DPP-IV is a key enzyme in glucose homeostasis, responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The first report of cyanopyrrolidines as DPP-IV inhibitors emerged in 1995 .[4] This discovery sparked immense interest in this compound class, which intensified with the validation of DPP-IV as a therapeutic target for type 2 diabetes.[4] This led to a surge in patent applications and research efforts focused on optimizing the cyanopyrrolidine scaffold, culminating in the development of blockbuster drugs like Vildagliptin and Saxagliptin.[4][6]

Synthetic Evolution: From Proline to Cyano-Substituted Esters

The synthesis of cyano-substituted proline esters has evolved significantly, driven by the need for efficient, scalable, and stereoselective methods. The primary synthetic challenge lies in the introduction of the cyano group and the subsequent or preceding esterification, while maintaining the desired stereochemistry at the C2 and any other chiral centers.

The Cornerstone Transformation: Dehydration of Prolinamides

The most prevalent and historically significant route to 2-cyanopyrrolidines is the dehydration of the corresponding 2-carboxamide (prolinamide).[5][7] This transformation is a critical step in the synthesis of numerous DPP-IV inhibitors.

Mechanism of Amide Dehydration:

The dehydration of a primary amide to a nitrile typically involves the activation of the amide oxygen, followed by elimination.[2][8] Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[9][10]

Caption: Generalized mechanism of amide dehydration to a nitrile.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from a common synthetic route for a key intermediate in the synthesis of Vildagliptin.[7]

Step 1: N-Acylation of L-Proline

-

Suspend L-proline (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).

-

Add chloroacetyl chloride (1.5 equivalents) at room temperature.

-

Reflux the reaction mixture for approximately 2 hours.

-

After completion, cool the mixture, dilute with water, and extract the product, 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, with a suitable organic solvent like ethyl acetate.

Step 2: Amide Formation

-

Dissolve the N-acylated proline from Step 1 in dichloromethane (DCM).

-

Add dicyclohexylcarbodiimide (DCC) (1 equivalent) at 10-15°C and stir for 1 hour at room temperature.

-

Add ammonium bicarbonate (10 equivalents) and stir for an additional hour.

-

Filter the reaction mixture and purify the crude product to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to the Nitrile

-

Suspend the amide from Step 2 in THF.

-

Cool the mixture to 0-5°C and add trifluoroacetic anhydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the portion-wise addition of ammonium bicarbonate.

-

Concentrate the mixture and purify the residue to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Stereoselective Syntheses of Substituted Proline Esters